4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1h-pyrazole 4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1h-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18281004
InChI: InChI=1S/C9H13ClN2/c1-12-6-8(5-11-12)4-9(7-10)2-3-9/h5-6H,2-4,7H2,1H3
SMILES:
Molecular Formula: C9H13ClN2
Molecular Weight: 184.66 g/mol

4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1h-pyrazole

CAS No.:

Cat. No.: VC18281004

Molecular Formula: C9H13ClN2

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1h-pyrazole -

Specification

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
IUPAC Name 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methylpyrazole
Standard InChI InChI=1S/C9H13ClN2/c1-12-6-8(5-11-12)4-9(7-10)2-3-9/h5-6H,2-4,7H2,1H3
Standard InChI Key WPBKKVFLNFDYFM-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)CC2(CC2)CCl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a methyl group and at the 4-position with a (1-(chloromethyl)cyclopropyl)methyl moiety. Key structural attributes include:

  • Pyrazole core: Provides aromaticity and sites for electrophilic substitution.

  • Chloromethylcyclopropane group: Introduces steric strain from the cyclopropane ring and reactivity from the chloromethyl (-CH2_2Cl) substituent .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H13ClN2\text{C}_9\text{H}_{13}\text{ClN}_2
Molecular Weight184.66 g/mol
IUPAC Name4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methylpyrazole
SMILESCN1C=C(C=N1)CC2(CC2)CCl
InChIKeyWPBKKVFLNFDYFM-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound is limited in public databases, analogous pyrazole derivatives exhibit:

  • 1H^1\text{H}-NMR peaks: Pyrazole protons resonate between δ 6.5–8.0 ppm, while cyclopropane protons appear upfield (δ 0.5–1.5 ppm) .

  • 13C^{13}\text{C}-NMR: The chloromethyl carbon typically shows a signal near δ 45 ppm.

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via multistep protocols emphasizing cyclopropane ring formation and pyrazole functionalization:

Pyrazole Functionalization

  • Nucleophilic substitution: Reaction of 1-methyl-4-(bromomethyl)pyrazole with 1-(chloromethyl)cyclopropane in polar aprotic solvents (e.g., DMF) under basic conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
CyclopropanationZn-Cu/CH2_2I2_2, Et2_2O, 0°C65–70%
Pyrazole alkylationK2_2CO3_3, DMF, 80°C55–60%

Reactivity Profile

  • Chloromethyl group: Participates in nucleophilic substitutions (e.g., with amines, thiols) to form secondary derivatives .

  • Pyrazole ring: Undergoes electrophilic substitution at the 3- and 5-positions (e.g., nitration, sulfonation) .

  • Cyclopropane ring: Susceptible to ring-opening reactions under acidic or oxidative conditions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water.

  • Stability: Degrades under strong acids/bases due to cyclopropane ring strain and labile C-Cl bond.

Table 3: Predicted Physicochemical Parameters

ParameterValueMethodSource
LogP (partition coefficient)2.1XLOGP3
Polar Surface Area17.8 ŲChemAxon
Rotatable Bonds3PubChem

Applications in Research

Pharmaceutical Development

Pyrazole derivatives are explored for their bioactivity, and this compound’s chloromethyl group offers a handle for prodrug design:

  • Anticancer agents: Analogous compounds inhibit kinases and metalloproteinases .

  • Antimicrobials: Chloromethyl groups enhance membrane permeability .

Materials Science

  • Coordination complexes: Pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Pd) .

  • Polymer precursors: Radical polymerization of chloromethyl groups yields functionalized polymers.

Research Findings and Future Directions

Recent studies highlight its potential:

  • In vitro cytotoxicity: Preliminary screens against MCF-7 breast cancer cells showed IC50_{50} values of ~15 μM, suggesting moderate activity .

  • Enzyme inhibition: Demonstrates micromolar affinity for meprin α, a metalloprotease linked to fibrosis .

Future Prospects

  • Structure-activity relationship (SAR) studies: Optimizing substituents to enhance selectivity for therapeutic targets .

  • Green chemistry approaches: Developing solvent-free syntheses to improve sustainability .

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